4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine moiety, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiadiazole ring or the pyridine group.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the thiadiazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole or pyridine derivatives.
Substitution: Substituted thiadiazoles or piperidines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It can serve as a building block for the development of new pharmaceuticals, particularly in the areas of antiviral, anticancer, and anti-inflammatory drugs.
Biology: The compound's interaction with biological targets can be studied to understand its effects on cellular processes and pathways.
Industry: Its unique chemical properties make it useful in the synthesis of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
4-Propyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure with a different position of the pyridine group.
4-Propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: Another positional isomer with the pyridine group at a different position.
Uniqueness: The uniqueness of 4-Propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its isomers.
Properties
IUPAC Name |
4-propyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-3-15-16(24-21-20-15)17(23)19-12-13-6-10-22(11-7-13)14-4-8-18-9-5-14/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAERULRUCKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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